Methyl 7-(tert-butyldimethylsilyloxy)heptanoate
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Overview
Description
Methyl 7-(tert-butyldimethylsilyloxy)heptanoate is an organic compound with the molecular formula C14H30O3Si. It is a derivative of heptanoic acid, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBS) group, and the carboxylic acid is esterified with a methyl group. This compound is often used in organic synthesis as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(tert-butyldimethylsilyloxy)heptanoate typically involves the following steps:
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Protection of the Hydroxyl Group: : The hydroxyl group of heptanoic acid is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine. This reaction is usually carried out in an anhydrous solvent like dichloromethane.
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Esterification: : The protected heptanoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. This step converts the carboxylic acid group into a methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Methyl 7-(tert-butyldimethylsilyloxy)heptanoate can undergo oxidation reactions, where the methyl ester group can be converted to a carboxylic acid.
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Reduction: : The compound can be reduced to form alcohols or other reduced derivatives.
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Substitution: : The TBS-protected hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the TBS group, allowing for further functionalization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 7-(tert-butyldimethylsilyloxy)heptanoate is used in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Medicine: It is utilized in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-(tert-butyldimethylsilyloxy)heptanoate involves its ability to undergo various chemical reactions, as described above. The TBS group protects the hydroxyl group, allowing for selective reactions at other sites of the molecule. The ester group can be hydrolyzed to release the carboxylic acid, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-(trimethylsilyloxy)heptanoate: Similar structure but with a trimethylsilyl (TMS) group instead of a TBS group.
Methyl 7-(tert-butyldimethylsilyloxy)octanoate: Similar structure but with an additional carbon in the chain.
Uniqueness
Methyl 7-(tert-butyldimethylsilyloxy)heptanoate is unique due to the presence of the TBS group, which provides greater stability and selectivity in reactions compared to other silyl-protected compounds. This makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H30O3Si |
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Molecular Weight |
274.47 g/mol |
IUPAC Name |
methyl 7-[tert-butyl(dimethyl)silyl]oxyheptanoate |
InChI |
InChI=1S/C14H30O3Si/c1-14(2,3)18(5,6)17-12-10-8-7-9-11-13(15)16-4/h7-12H2,1-6H3 |
InChI Key |
SZQNWRCZHPDCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCC(=O)OC |
Origin of Product |
United States |
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